5-bromo-N-hydroxy-furan-2-carboxamidine
Description
Significance of Furan (B31954) Heterocycles in Medicinal and Organic Chemistry Research
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ift.co.zanumberanalytics.com This structural motif is a fundamental component of numerous natural products, including furanocoumarins and various terpenoids. semanticscholar.org In the realm of medicinal chemistry, furan derivatives hold a special place due to their wide spectrum of pharmacological activities. researchgate.netutripoli.edu.ly The incorporation of a furan nucleus is a key synthetic strategy in drug discovery, as these compounds are foundational to many substances with antibacterial properties. researchgate.netutripoli.edu.ly
The therapeutic potential of furan derivatives is extensive, with demonstrated applications as antiviral, antifungal, anti-inflammatory, analgesic, and anticancer agents. researchgate.netutripoli.edu.lywisdomlib.org The presence of the ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of drug candidates, including solubility and bioavailability. semanticscholar.org Even minor modifications to the substitution pattern on the furan ring can significantly alter its biological activity. researchgate.netutripoli.edu.ly This versatility makes the furan scaffold a valuable building block for synthesizing new chemotherapeutic agents. semanticscholar.orgresearchgate.net
Table 1: Documented Biological Activities of Furan Derivatives
| Biological Activity | Reference |
|---|---|
| Antibacterial | researchgate.net, utripoli.edu.ly, ijabbr.com |
| Antiviral | utripoli.edu.ly, wisdomlib.org |
| Antifungal | researchgate.net, utripoli.edu.ly |
| Anti-inflammatory | researchgate.net, utripoli.edu.ly, wisdomlib.org |
| Anticancer | researchgate.net, utripoli.edu.ly, wisdomlib.org |
| Analgesic | utripoli.edu.ly, ijabbr.com |
| Antihypertensive | researchgate.net, utripoli.edu.ly |
Overview of Carboxamidine Derivatives in Chemical Biology
Carboxamidine and its derivatives, often referred to as amidines, are a class of organic compounds characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another. This functional group is of significant interest in chemical biology and medicinal chemistry. Amide groups, closely related to amidines, can readily form hydrogen bonds with the active sites of target enzymes, a crucial interaction for modulating biological activity. mdpi.com
Carboxamide derivatives have been identified as a useful class of molecules with potential pharmacological activities. nih.gov The structure-activity relationships of these compounds are a subject of ongoing research, with studies demonstrating that variations in their structure can lead to potent anticancer and other therapeutic effects. nih.govresearchgate.net For example, 1H-Pyrazole-1-carboxamidine has been established as an important reagent for the guanylation of amines, a key transformation in peptide synthesis. acs.org The broad utility and diverse biological activities of heterocyclic derivatives containing carboxamide or carboxamidine functionalities underscore their importance in the development of new therapeutic agents. mdpi.com
Academic Research Context of N-Hydroxyamidine Scaffolds
The N-hydroxyamidine (also known as N'-hydroxyamidine) scaffold is a specific type of amidine that has emerged as a pharmacophore of significant interest in recent academic research, particularly in the field of oncology. medchemexpress.comnih.gov This functional group has been identified as a key component in the design of potent and selective enzyme inhibitors.
A primary area of research for N-hydroxyamidine derivatives is their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). medchemexpress.comnih.gov IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism and plays a significant role in immune suppression within the tumor microenvironment. nih.govnih.gov By inhibiting IDO1, these compounds can help to restore T-cell-mediated immune responses against cancer cells, making IDO1 an attractive target for cancer immunotherapy. nih.gov
Several studies have detailed the design and synthesis of novel N-hydroxyamidine analogues that exhibit potent IDO1 inhibitory activity, sometimes comparable to established inhibitors like Epacadostat. medchemexpress.com Molecular modeling studies have shown that the deprotonated oxygen of the N-hydroxyamidine group can bind to the heme iron within the enzyme's active site. nih.gov The development of these compounds serves as a valuable reference for the discovery of new and effective IDO1 inhibitors for use in tumor immunotherapy. medchemexpress.com
Focus on 5-Bromo-N-hydroxy-furan-2-carboxamidine as a Research Subject
The chemical compound this compound represents a specific molecular structure that combines the key features discussed previously: a furan ring, a bromine substituent, and an N-hydroxyamidine functional group. nih.gov Its potential as a subject for academic research lies in the synergistic or novel biological activities that may arise from this unique combination of structural motifs.
Table 2: Chemical Identity of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅BrN₂O₂ | nih.gov |
While direct and extensive research publications focusing solely on this compound are not widely available in current literature, its structural components suggest promising avenues for investigation. The 5-bromo-furan scaffold is present in numerous synthetic compounds that have been evaluated for a range of biological activities. For instance, various 5-bromo-furan-2-carboxamide and carbohydrazide (B1668358) derivatives have been synthesized and studied for potential anti-inflammatory and antibacterial properties. ontosight.aimdpi.commdpi.comresearchgate.net The bromine atom at the 5-position of the furan ring is a common feature in synthetic protocols for creating libraries of bioactive compounds. unipi.it
Given the established role of the N-hydroxyamidine scaffold as a potent inhibitor of enzymes like IDO1, it is plausible that this compound could be investigated as a candidate for cancer immunotherapy. nih.govnih.gov The furan ring may influence the compound's pharmacokinetic properties, while the bromo-substituent could modulate its binding affinity and electronic characteristics. Therefore, this compound stands as an intriguing subject for future synthesis, characterization, and biological evaluation, situated at the intersection of furan chemistry and the development of novel enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N'-hydroxyfuran-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZVJRYVBWHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo N Hydroxy Furan 2 Carboxamidine and Analogues
Classical Approaches to Furan-2-Carboxamidine Synthesis
The foundational step in the synthesis of the target molecule is the creation of the furan-2-carboxamidine scaffold. A common and well-established method begins with furan-2-carboxylic acid. This starting material can be activated and subsequently reacted with an appropriate nitrogen source to form the corresponding amide or a related intermediate.
One prevalent activation agent is 1,1'-carbonyldiimidazole (CDI). In this approach, furan-2-carboxylic acid is treated with CDI in an appropriate solvent, such as tetrahydrofuran (THF), to form a highly reactive acylimidazole intermediate. This intermediate is then reacted in situ with a suitable amine to yield the desired furan-2-carboxamide. For instance, reaction with N-(4-aminophenyl)furan-2-carboxamide can be achieved by coupling CDI-activated furoic acid with 1,4-diaminobenzene. nih.gov This amide-forming reaction is a cornerstone of many synthetic routes in medicinal chemistry due to its efficiency and broad functional group tolerance.
The general scheme for this classical approach is as follows:
Activation of Furan-2-carboxylic Acid: The carboxylic acid is reacted with a coupling agent like CDI to form a reactive intermediate.
Amidation: The activated species is then treated with an amine to form the furan-2-carboxamide.
To arrive at the carboxamidine, the corresponding furan-2-carbonitrile is a key intermediate. The nitrile can be prepared from the primary amide by dehydration. Subsequently, the nitrile can be converted to the carboxamidine through various methods, such as the Pinner reaction, which involves treatment with an alcohol in the presence of a strong acid to form an imidate, followed by reaction with ammonia.
Specific Synthetic Routes for N-Hydroxyamidine Functionality
The introduction of the N-hydroxy group onto the amidine moiety is a critical transformation. N-hydroxyamidines, also known as amidoximes, are often synthesized from the corresponding amidines. A direct and effective method for this conversion is the N-oxidation of N,N'-disubstituted amidines using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.com This reaction provides a mild and rapid route to the desired N-hydroxyamidine functionality. thieme-connect.com The stability and yield of the resulting hydroxyformamidines can be influenced by the substituents on the N,N'-diaryl rings. thieme-connect.com
Alternatively, N-hydroxyamidines can be prepared by the reaction of a nitrile with hydroxylamine or its derivatives. google.com This method offers a more direct route from a nitrile intermediate, bypassing the need to first isolate the unsubstituted amidine.
The relationship between amidines and their N-hydroxylated counterparts is also relevant in a biological context, where N-hydroxyamidines can act as prodrugs that are reduced in vivo to the active amidine form. nih.govresearchgate.net This highlights the reversible nature of the N-hydroxylation/reduction process.
Bromination Strategies for 5-Positioned Furan (B31954) Derivatives
The regioselective introduction of a bromine atom at the 5-position of the furan ring is a key step in the synthesis of 5-bromo-N-hydroxy-furan-2-carboxamidine. The furan ring is susceptible to electrophilic aromatic substitution, and the 2- and 5-positions are generally the most reactive.
A variety of brominating agents can be employed for this purpose. For the synthesis of 5-bromo-2-furaldehyde, an ionic liquid brominating reagent, 1-butyl-3-methylimidazolium tribromide, has been utilized, offering a cleaner alternative to liquid bromine. google.com Photochemical methods have also been reported for the synthesis of 5-aryl-2-furyl derivatives starting from 5-bromofuran-2-carbaldehyde. researchgate.net
In the context of more complex furan-containing molecules, selective bromination has been achieved using reagents like N-bromosuccinimide (NBS). For example, the synthesis of methyl 5-bromo-2-furancarboxylate has been accomplished through the reaction of the furan derivative with Br2 in the presence of a base. acs.org
The choice of brominating agent and reaction conditions is crucial to ensure high regioselectivity for the 5-position and to avoid unwanted side reactions or over-bromination.
Green Chemistry and Sustainable Synthetic Techniques for Furan-Based Amidines
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. For the synthesis of furan-based compounds, this often involves the use of bio-based starting materials and greener reaction conditions.
Furan derivatives themselves can be sourced from renewable biomass, with furfural being a key platform chemical derived from the dehydration of pentose sugars. This provides a sustainable starting point for the synthesis of more complex furan-containing molecules. The one-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide is an example of utilizing a readily available C1 source. arkat-usa.org
The use of enzymatic and whole-cell biocatalysis for the synthesis of furan-derived chemicals is a rapidly growing area of research. These methods offer the advantages of mild reaction conditions, high selectivity, and the use of environmentally benign catalysts.
Combinatorial Chemistry and Library Synthesis of Furan-2-carboxamidines
Combinatorial chemistry and diversity-oriented synthesis are powerful tools for the rapid generation of large numbers of structurally related compounds for biological screening. nih.gov These approaches have been applied to the synthesis of furan-2-carboxamide libraries. nih.govnih.gov
A typical strategy involves a multi-step synthetic sequence where different building blocks are introduced at various points to generate diversity. For example, a furan-2-carboxylic acid core can be coupled with a library of different amines to produce a diverse set of furan-2-carboxamides. nih.gov Further diversification can be achieved by modifying the furan ring itself, for instance, through bromination and subsequent cross-coupling reactions.
Solution-phase parallel synthesis has been successfully employed to create libraries of 3,4,5-trisubstituted 2(5H)-furanones, demonstrating the feasibility of generating diverse furan-based scaffolds. nih.gov Similarly, methods for the parallel synthesis of diverse 2-carboxamide-3-amino-substituted quinoxalines have been developed, which could be adapted for furan-based systems. nih.gov
The table below provides a summary of key reactions and reagents used in the synthesis of furan-2-carboxamidine derivatives.
| Reaction Type | Starting Material | Reagent(s) | Product |
| Amide Formation | Furan-2-carboxylic acid | CDI, Amine | Furan-2-carboxamide |
| N-Hydroxylation | Furan-2-carboxamidine | m-CPBA | N-Hydroxy-furan-2-carboxamidine |
| N-Hydroxylation | Furan-2-carbonitrile | Hydroxylamine | N-Hydroxy-furan-2-carboxamidine |
| Bromination | Furan derivative | NBS or Br2/base | 5-Bromo-furan derivative |
Mechanistic Investigations of Chemical Transformations
Oxidative Rearrangements of Furan-2-carboximidamides
The oxidative rearrangement of furan-2-carboximidamides represents a significant pathway for their transformation. Studies on analogous compounds have shown that oxidation with hypervalent iodine reagents, such as (dicarboxyiodo)benzenes, initiates a complex rearrangement cascade. rsc.orgrsc.orgresearchgate.net The reaction proceeds through the formation of a key carbodiimide (B86325) intermediate. rsc.orgresearchgate.net
The proposed mechanism involves the initial oxidation of the carboximidamide, which then rearranges to the carbodiimide. This highly reactive intermediate can subsequently react with other species in the reaction mixture. For instance, in the presence of the starting amidine material, the carbodiimide can react to form guanidine (B92328) derivatives, which may then cyclize. rsc.orgresearchgate.net In other pathways, the oxidation of furan-2-carboximidamides by reagents like (diacetoxyiodo)benzene (B116549) leads to the formation of N¹-acyl-N¹-(2-furyl)ureas. rsc.orgrsc.org Subsequent thermolysis of these ureas results in the elimination of an isocyanate and the formation of 2-acylaminofurans. rsc.org
This oxidative rearrangement provides a synthetic route to 2-acylaminofurans, which are otherwise difficult to prepare due to the instability of the corresponding 2-aminofuran precursors. rsc.orgrsc.org
Table 1: Key Transformations in the Oxidative Rearrangement of Furan-2-carboximidamides
| Starting Material | Oxidizing Agent | Key Intermediate | Final Product(s) |
| Furan-2-carboximidamide | (Dicarboxyiodo)benzenes | Carbodiimide | N¹-acyl-N¹-(2-furyl)urea |
| N¹-acyl-N¹-(2-furyl)urea | Heat (Thermolysis) | - | 2-Acylaminofuran |
Photodegradation Mechanisms of Furan (B31954) Carboxamide Systems
Furan carboxamide systems are susceptible to degradation upon exposure to light, a process mediated by photochemically produced reactive intermediates. nih.gov The primary pathways for this indirect photochemistry involve reactions with singlet oxygen (¹O₂) and triplet state chromophoric dissolved organic matter (³CDOM*). nih.govacs.orgacs.org While both species can react with furan carboxamides, studies on model compounds indicate that singlet oxygen is often the predominant mechanism responsible for their photodegradation under environmental conditions. acs.org
Singlet oxygen (¹O₂) is a highly reactive electrophilic species that readily interacts with the electron-rich furan ring. researchgate.net The reaction mechanism is characterized by a [4+2] cycloaddition between singlet oxygen and the furan moiety. researchgate.net This concerted reaction leads to the formation of an unstable endoperoxide intermediate. researchgate.netrsc.org
This endoperoxide is a key branching point for subsequent reactions. It can undergo hydrolysis and rearrangement to yield a 4-oxo-2-enal moiety or other ring-opened products, such as 1,4-dicarbonyl compounds. researchgate.netrsc.org In the context of furan derivatives, this oxidative rearrangement can be harnessed for synthetic purposes, transforming relatively simple furans into more complex, polyoxygenated structures. researchgate.netacs.org The efficiency of these reactions can be high, providing a rapid increase in molecular complexity. acs.org The reaction is typically conducted at low temperatures to manage the instability of the endoperoxide intermediate. thieme-connect.com
Excited triplet states of chromophoric dissolved organic matter (³CDOM) are another class of reactive intermediates that drive photochemical transformations in aquatic environments. rsc.org Unlike singlet oxygen, which is a well-defined molecule, ³CDOM represents a complex mixture of excited-state species with a range of triplet energies and reduction potentials. rsc.orgacs.org
Reactivity of the N-Hydroxyamidine Moiety
The N-hydroxyamidine (also known as N'-hydroxy-carboxamidine) functional group is a key structural feature that dictates a significant portion of the compound's chemical and biological reactivity. This moiety is recognized for its ability to act as a bidentate ligand, coordinating to metal ions. A critical aspect of its reactivity is the acidity of the N-hydroxy group; upon deprotonation, the resulting oxygen anion is a strong metal binder. acs.orgnih.gov
This property is particularly relevant in biological systems. For instance, N-hydroxyamidine derivatives have been extensively investigated as inhibitors of heme-containing enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govacs.org In these cases, the deprotonated oxygen of the N-hydroxyamidine forms a dative bond with the heme iron in the enzyme's active site, which is crucial for the inhibitory activity. acs.orgnih.gov The acidity of the N-hydroxyamidine, and thus its binding affinity, can be modulated by the electronic properties of adjacent groups. nih.gov Molecular modeling studies confirm that this interaction is a primary driver for the biological activity of this class of compounds. acs.org
Electrophilic Intermediates in Furan Ring Oxidation
The oxidation of the furan ring is a critical transformation pathway that generates highly reactive, electrophilic intermediates. nih.gov This process is often a prerequisite for the biological activity or toxicity of many furan-containing compounds. nih.gov The nature of the intermediate formed depends on the substitution pattern of the furan ring. nih.gov
The oxidation, which can be catalyzed by enzymes such as cytochrome P450 or effected by chemical oxidants, typically proceeds through one of two main intermediates: nih.gov
Furanyl Epoxide : For furans with multiple substituents, the formation of a sterically hindered epoxide is favored. This three-membered ring is highly strained and electrophilic, readily reacting with cellular nucleophiles. nih.gov
cis-Enedione : For less substituted furans, the oxidation product is often a reactive cis-enedione, such as cis-2-butene-1,4-dial (BDA) from the parent furan. There may not be a stable epoxide intermediate in these cases. nih.gov
Both types of intermediates are potent electrophiles that can alkylate biological macromolecules like proteins and DNA, which is often the triggering event for the compound's biological effects. nih.gov The reactivity and lifetime of these intermediates are critical in determining which cellular targets are affected. nih.gov
Table 2: Electrophilic Intermediates from Furan Ring Oxidation
| Furan Substitution Pattern | Favored Intermediate | Chemical Nature | Reactivity |
| Highly Substituted | Epoxide | Electrophilic, strained ring | Reacts with nucleophiles (e.g., GSH, protein, DNA) |
| Less Substituted | cis-Enedione | Electrophilic, conjugated dicarbonyl | Reacts with nucleophiles (e.g., GSH, protein, DNA) |
Mechanistic Insights from Catalyzed Reactions Involving Furan Derivatives
Catalysis offers a powerful tool for the controlled transformation of furan derivatives. Mechanistic studies of these catalyzed reactions provide fundamental insights into the reactivity of the furan core. mdpi.com
For instance, the iodine-catalyzed synthesis of substituted furans has been shown to proceed under mild, solvent-free conditions. organic-chemistry.orgacs.org Mechanistic investigations, including density functional theory (DFT) calculations, suggest that the reaction involves an enol tautomerization pathway. Molecular iodine acts as a catalyst by enhancing the acidity of an enol intermediate, which facilitates the formation of a carbocation followed by cyclization to yield the furan product. organic-chemistry.org
In the context of biomass conversion, Lewis and Brønsted acids are used to convert sugars into platform molecules like furans. researchgate.net Mechanistic studies have revealed complex interactions between the two types of catalysts. Partially hydrolyzed metal ions, such as [Cr(H₂O)₅OH]²⁺ or [Al(H₂O)₅OH]²⁺, are identified as the most active Lewis acid species for the key aldose-to-ketose isomerization step. researchgate.net Brønsted acidity can retard this step by shifting the equilibrium away from these active species, while Lewis acidity can promote side reactions. researchgate.net These insights highlight the importance of carefully tuning catalyst properties and reaction conditions to control the chemical transformations of furan derivatives. mdpi.com
Advanced Computational Chemistry and Molecular Design Studies
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, electronic properties, and reactivity of chemical compounds.
DFT is also employed to study reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency. By calculating the energy barrier (the difference in energy between the reactants and the transition state), the feasibility and kinetics of a reaction can be predicted. For 5-bromo-N-hydroxy-furan-2-carboxamidine, this analysis could be applied to understand its synthesis, degradation pathways, or its mechanism of action if it were to act as a covalent inhibitor.
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable insights into these properties through various descriptors.
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com
Electrophilicity Index (ω): This global reactivity descriptor measures the propensity of a species to accept electrons. researchgate.net It is calculated using the energies of the HOMO and LUMO. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilicity index is a valuable tool for predicting the reactivity of molecules in various chemical reactions. researchgate.net
While specific DFT data for this compound is not available, the following table illustrates the kind of data that would be generated from such a study, based on general principles and data for similar compounds.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) interacts with a protein's binding site.
Molecular docking simulations can predict the binding mode of this compound within a specific protein target. This involves identifying the key intermolecular interactions that stabilize the ligand-protein complex. These interactions include:
Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom in a polar bond and an electronegative atom (O, N, F). The hydroxy and carboxamidine groups of the title compound would be expected to participate in hydrogen bonding.
Pi-Pi Stacking: This involves attractive, noncovalent interactions between aromatic rings. The furan (B31954) ring of the compound can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.
Hydrophobic Interactions: These occur between nonpolar groups. The bromo-substituted furan ring can form hydrophobic interactions with nonpolar amino acid residues.
A study on the structurally similar compound, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, revealed specific interactions within the cyclooxygenase-2 (COX-2) active site. The furan ring formed π-σ and π-alkyl hydrophobic interactions, while the bromo group also participated in hydrophobic interactions with key residues. preprints.org The C=O group of the isatin moiety formed a hydrogen bond. preprints.org
The following table summarizes the types of interactions observed in the docking study of a related compound, which are indicative of the potential interactions for this compound.
| Interaction Type | Interacting Groups on Ligand | Interacting Amino Acid Residues |
| Hydrogen Bonding | C=O group | Ser530 |
| Hydrophobic (π-σ) | Furan ring | Val523, Ser353 |
| Hydrophobic (π-alkyl) | Bromo group | Phe518 |
| Hydrophobic (alkyl) | Bromo group | Val523, Ala516 |
Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between the ligand and the protein. A lower binding energy score typically indicates a more stable and favorable interaction. In a molecular docking study of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide with the COX-2 protein, a good binding affinity was observed with a binding energy value of -9.63 kcal/mol. preprints.org This value suggests a strong and stable interaction with the protein target. preprints.orgresearchgate.net Scoring functions take into account various energetic contributions, such as electrostatic interactions, van der Waals forces, and solvation effects, to predict the binding affinity.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. This technique provides a dynamic view of how a compound like this compound might interact with biological targets over time. These simulations can elucidate the stability of ligand-protein complexes, reveal key binding interactions, and predict the conformational changes that occur upon binding. For a related compound, 5-Bromo-2-Hydroxybenzaldehyde, MD simulations were employed to analyze its ligand-protein interactions, utilizing force fields like CHARMM27 to model the dynamics and stability of the biomolecular complex. nih.gov Such studies are crucial for understanding the behavior of a molecule in a biological environment. However, no specific MD simulation studies were found for this compound.
Artificial Intelligence and Machine Learning in Molecular Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. nih.gov These technologies offer the potential to accelerate the identification and optimization of novel therapeutic compounds.
Generative Models for Novel Compound Design
Generative models, a subset of AI, can learn from large datasets of existing molecules to design novel compounds with desired properties. nih.govresearchgate.netnih.gov These models, including recurrent neural networks (RNNs), autoencoders, and generative adversarial networks (GANs), can explore vast chemical spaces to generate molecules with specific characteristics, potentially expanding compound libraries and designing molecules with optimized activity. nih.govnih.gov While these approaches are being applied to various therapeutic targets, there is no evidence of their specific application to generate novel analogs of this compound.
Predictive Modeling of Molecular Interactions
Predictive modeling, using machine learning algorithms, can forecast the biological activity and physicochemical properties of molecules. These models are trained on existing data to predict how a new compound, such as this compound, might interact with a specific protein target. This can significantly reduce the time and cost associated with experimental screening. For instance, in the broader field of drug discovery, predictive models are used to estimate properties like binding affinity and toxicity. No specific predictive models for the molecular interactions of this compound have been documented in the reviewed literature.
Explainable AI (XAI) in Protein Engineering and Ligand Design
Explainable AI (XAI) aims to make the decisions of AI models more transparent and understandable. In the context of drug design, XAI can provide insights into why a particular molecule is predicted to be active, highlighting the specific structural features responsible for its interaction with a target. This understanding is invaluable for rational ligand design and protein engineering. The application of XAI is a growing area of research, but no studies employing XAI for the design or analysis of ligands related to this compound have been identified.
While computational studies have been performed on structurally similar compounds, such as 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, which was investigated for its anti-inflammatory properties through molecular docking, these findings cannot be directly extrapolated to this compound. preprints.orgresearchgate.net The absence of specific research on this compound underscores a potential area for future investigation within the field of computational chemistry and drug discovery.
Biomolecular Interaction Mechanisms and Analytical Characterization
Investigation of Ligand-Target Binding Kinetics and Thermodynamics
The study of binding kinetics provides information on the rates at which a ligand and its target associate and dissociate, while thermodynamics offers insights into the forces that drive the binding event. Together, they create a detailed profile of the interaction.
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. jacksonimmuno.comportlandpress.com In a hypothetical SPR experiment involving 5-bromo-N-hydroxy-furan-2-carboxamidine, a target protein would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. creativebiomart.net This signal is proportional to the mass of the bound analyte. iitkgp.ac.in
By monitoring the change in the SPR signal over time, a sensorgram is generated, which visualizes the association and dissociation phases of the interaction. creativebiomart.net From this data, key kinetic parameters can be determined: the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₐ). The Kₐ value, which is a measure of the binding affinity, is calculated as the ratio of kₒff to kₐ.
Illustrative Data from a Hypothetical SPR Experiment
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (kₐ) | 1.5 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₒff) | 3.0 x 10⁻³ | s⁻¹ |
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. tainstruments.comkhanacademy.org This method allows for the simultaneous determination of binding affinity, stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. nih.govreactionbiology.com
In a potential ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. khanacademy.org The binding of the compound to the protein would result in either the release or absorption of heat, which is measured by the instrument. tainstruments.com The resulting data is a plot of heat change versus the molar ratio of the ligand to the target. Fitting this data to a binding model yields the thermodynamic profile of the interaction.
Illustrative Data from a Hypothetical ITC Experiment
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.1 | |
| Association Constant (Kₐ) | 5.0 x 10⁷ | M⁻¹ |
| Enthalpy (ΔH) | -15.2 | kcal/mol |
| Entropy (ΔS) | -18.5 | cal/mol·K |
MicroScale Thermophoresis (MST) is a technique that measures biomolecular interactions by detecting changes in the movement of molecules along a microscopic temperature gradient. colorado.eduharvard.edu This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon binding. nih.gov
For an MST analysis of this compound, one of the binding partners (typically the larger target molecule) would be fluorescently labeled. The labeled molecule is kept at a constant concentration, while the concentration of this compound is varied. The change in the thermophoretic movement of the fluorescent molecule upon binding is monitored. A dose-response curve is generated by plotting the change in thermophoresis against the ligand concentration, from which the equilibrium dissociation constant (Kₐ) can be derived. wikipedia.org
Illustrative Data from a Hypothetical MST Experiment
| Parameter | Value | Unit |
|---|
Biolayer Interferometry (BLI) is another label-free optical biosensing technique used for real-time analysis of biomolecular interactions. wikipedia.org Similar to SPR, BLI measures changes on the surface of a biosensor. In a BLI experiment, a target protein would be immobilized on the biosensor tip, which is then dipped into a solution containing this compound. wikipedia.org
The binding of the compound to the immobilized target results in an increase in the optical thickness at the biosensor tip, which causes a wavelength shift in the reflected light. This shift is monitored in real-time to generate a binding profile. wikipedia.org From this data, the association (kₐ) and dissociation (kₒff) rate constants, and the equilibrium dissociation constant (Kₐ) can be determined. researchgate.net
Illustrative Data from a Hypothetical BLI Experiment
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (kₐ) | 1.2 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₒff) | 2.4 x 10⁻³ | s⁻¹ |
Mass Spectrometry (MS)-Based Approaches for Non-Covalent Interactions
Mass spectrometry, particularly with soft ionization techniques, has become a valuable tool for the study of non-covalent interactions. It allows for the direct observation of intact biomolecular complexes in the gas phase. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a gentle ionization method that allows for the transfer of non-covalent complexes from solution into the gas phase with minimal disruption of the interactions. nih.gov This makes it well-suited for studying ligand-target binding. nih.gov
In an ESI-MS experiment designed to study the interaction of this compound with its target, a solution containing both the compound and the target protein would be introduced into the mass spectrometer. The resulting mass spectrum would show peaks corresponding to the unbound target protein and the non-covalent complex of the target protein with this compound.
The mass difference between these peaks would confirm the mass of the bound ligand, and the relative intensities of the peaks can be used to estimate the binding affinity. This technique is particularly useful for determining the stoichiometry of the interaction. nih.gov
Illustrative Data from a Hypothetical ESI-MS Experiment
| Species | Observed Mass (Da) | Stoichiometry |
|---|---|---|
| Unbound Target Protein | 25,000.0 | 0 |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique used to analyze biomolecules and large organic molecules which tend to be fragile and fragment when ionized by conventional methods. In the context of this compound, MALDI-MS can be employed to detect the formation of non-covalent complexes with target proteins.
The methodology involves co-crystallizing the sample (a mixture of the protein and this compound) with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact protein-ligand complex into the gas phase for mass analysis. The detection of a new peak corresponding to the mass of the protein plus the mass of the compound indicates a binding event. While electrospray ionization (ESI) is often preferred for studying non-covalent interactions, MALDI-MS can provide rapid screening and molecular weight determination of potential complexes. nih.gov
Illustrative Data: The table below demonstrates hypothetical results from a MALDI-MS experiment designed to detect the binding of this compound to a target protein (e.g., Target Protein X with a mass of 25,000 Da).
| Analyte | Expected m/z | Observed m/z | Interpretation |
| Target Protein X (Apo) | 25,000 | 25,001.5 | Unbound protein detected. |
| This compound | 220.0 | Not observed | Ligand alone is too small for typical MALDI protein analysis. |
| Protein X + Compound | 25,220.0 | 25,221.8 | Protein-ligand complex detected, confirming interaction. |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution. nih.govnih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from a solvent, providing insights into solvent accessibility and hydrogen bonding. When this compound binds to a protein, it can alter the protein's structure or dynamics, leading to changes in the exchange rates.
In a typical HDX-MS experiment, the protein is incubated in a deuterated buffer for various time points, both in the presence and absence of the compound. nih.gov The exchange is then quenched, the protein is digested, and the resulting peptides are analyzed by mass spectrometry to measure their deuterium uptake. nih.gov Regions of the protein that show reduced deuterium uptake upon compound binding are inferred to be part of the binding site or areas where the conformation has become more rigid or shielded from the solvent. nih.govnih.gov This technique is particularly valuable for mapping binding interfaces and identifying allosteric effects. nih.gov
Illustrative Data: The following table illustrates hypothetical HDX-MS results for a peptide from a target protein upon binding to this compound, showing a clear reduction in deuterium exchange, which suggests this region is involved in the interaction.
| Peptide Sequence (Residues) | Condition | Deuterium Uptake (Da) at 5 min | Interpretation |
| GVFITSR (85-91) | Apo Protein | 4.8 | High solvent accessibility in the unbound state. |
| GVFITSR (85-91) | Protein + Compound | 1.2 | Significant protection from exchange, indicating a binding interface. |
| LKEVVK (152-157) | Apo Protein | 5.1 | High solvent accessibility. |
| LKEVVK (152-157) | Protein + Compound | 5.0 | No significant change, indicating this region is not involved in binding. |
Chemical Cross-linking Mass Spectrometry (CX-MS)
Chemical Cross-linking Mass Spectrometry (CX-MS or XL-MS) provides spatial constraints by covalently linking amino acid residues that are in close proximity within a protein or between interacting proteins. nih.govnih.gov This technique can be used to map the binding site of this compound if the compound is modified to incorporate a photoreactive cross-linking group.
Alternatively, CX-MS can be used to understand conformational changes in a protein upon ligand binding. escholarship.org By using homo-bifunctional cross-linkers (e.g., those reacting with primary amines on lysine (B10760008) residues), researchers can compare the pattern of intra-protein cross-links in the presence and absence of this compound. nih.gov The appearance of new cross-links or the disappearance of existing ones can reveal how the compound alters the protein's three-dimensional structure. The cross-linked proteins are digested, and the resulting linked peptides are identified by MS, providing distance constraints that can be used to model the protein-ligand complex. nih.govescholarship.org
Illustrative Data: This table shows a hypothetical change in cross-linking patterns for a target protein upon binding the compound.
| Cross-linked Residue Pair | Distance Constraint | Observed in Apo Protein? | Observed in Protein + Compound? | Interpretation |
| Lys-45 – Lys-189 | < 25 Å | Yes | No | Compound binding induces a conformational change separating these residues. |
| Lys-78 – Lys-92 | < 25 Å | Yes | Yes | This region remains structurally consistent upon binding. |
| Lys-81 – Lys-154 | < 25 Å | No | Yes | Compound binding brings these two distant residues into proximity. |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov When coupled with a soft ionization source like ESI, IMS-MS can provide information about the stoichiometry and conformational changes of protein-ligand complexes. nih.gov
The binding of this compound to a target protein can result in a complex with a different rotationally averaged collision cross-section (CCS) compared to the unbound protein. A more compact protein conformation upon binding will result in a smaller CCS and a shorter drift time through the ion mobility cell, while protein unfolding or expansion will have the opposite effect. This allows for the detection of binding and the characterization of binding-induced structural changes.
Illustrative Data: The table below provides a hypothetical example of IMS-MS data, showing a shift in the collision cross-section of a target protein, indicating a more compact structure after binding the compound.
| Species | Charge State (z) | Drift Time (ms) | Calculated CCS (Ų) | Interpretation |
| Apo Protein | +8 | 12.5 | 2150 | Conformation of the unbound protein. |
| Protein + Compound Complex | +8 | 12.1 | 2080 | A smaller CCS suggests the protein adopts a more compact state upon binding. |
Native Mass Spectrometry for Intact Protein Complexes
Native Mass Spectrometry (native MS) involves analyzing proteins and their complexes under non-denaturing conditions, preserving non-covalent interactions. nih.govnih.gov Using ESI, intact protein-ligand complexes are transferred from a physiological-like solution (e.g., using ammonium (B1175870) acetate (B1210297) buffer) into the gas phase. nih.gov
This technique is exceptionally well-suited to study the interaction of this compound with its target protein. Native MS can directly determine the stoichiometry of the interaction by measuring the mass of the intact complex. For example, it can distinguish whether one or multiple molecules of the compound bind to a single protein monomer or a protein oligomer. nih.gov By titrating the ligand and monitoring the relative intensities of the bound and unbound protein signals, it is also possible to estimate the dissociation constant (Kd) of the interaction. nih.gov
Illustrative Data: The following table shows hypothetical data from a native MS experiment, confirming a 1:1 binding stoichiometry between the target protein and this compound.
| Observed Species | Measured Mass (Da) | Stoichiometry (Protein:Ligand) | Interpretation |
| Target Protein Monomer | 30,000.4 | 1:0 | Unbound (Apo) protein. |
| Protein-Ligand Complex | 30,220.5 | 1:1 | A single molecule of the compound is bound to the protein. |
| Protein Dimer | 60,001.1 | 2:0 | Unbound protein dimer observed. |
| Dimer + 2 Ligands | 60,441.5 | 2:2 | Each monomer in the dimer is bound by one ligand molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution at atomic resolution. mdpi.commdpi.com It can confirm binding, map the binding site, determine the binding affinity, and elucidate the structure of the complex. Both protein-observed and ligand-observed experiments can be employed to study the interaction of this compound with its target.
In protein-observed experiments, changes in the protein's NMR spectrum upon addition of the ligand are monitored. Chemical shift perturbations (CSPs) in 2D spectra (e.g., ¹H-¹⁵N HSQC) indicate which amino acid residues are in the binding interface or are affected by conformational changes upon binding. In ligand-observed experiments, changes in the NMR signals of this compound are monitored, which is particularly useful when working with large proteins or low ligand concentrations.
Saturation Transfer Difference (STD-NMR)
Saturation Transfer Difference (STD-NMR) is a powerful ligand-observed NMR experiment used to identify which parts of a small molecule are in close contact with a large protein receptor. researchgate.netd-nb.info This technique is ideal for screening compounds and for epitope mapping—determining the specific parts of a ligand that are crucial for binding. d-nb.infonih.gov
The experiment works by selectively saturating a region of the NMR spectrum where only the protein has signals. This saturation is transferred via spin diffusion to protons throughout the protein. researchgate.net If this compound is bound to the protein, the saturation will be transferred to the ligand's protons, particularly those in close proximity (within ~5 Å) to the protein surface. nih.gov By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a "difference" spectrum is obtained which shows signals only from the protons of the binding ligand. d-nb.info The intensity of these signals is proportional to their proximity to the protein, allowing for the identification of the binding epitope. nih.gov
Illustrative Data: The table below presents hypothetical STD-NMR results for this compound upon binding to a target protein. The STD amplification factor indicates the relative proximity of each proton to the protein surface.
| Proton on Compound | Chemical Shift (ppm) | STD Amplification Factor (%) | Interpretation |
| Furan (B31954) H3 | 7.2 | 100 | Strongest interaction; this part of the molecule is deep in the binding pocket. |
| Furan H4 | 6.8 | 85 | Strong interaction, in close contact with the protein. |
| NH (Amidine) | 8.5 | 30 | Weaker interaction, likely more solvent-exposed or further from the protein surface. |
| OH (Hydroxy) | 9.1 | 25 | Weaker interaction, potentially pointing towards the solvent. |
Structure-Activity Relationship by NMR (SAR by NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure-activity relationships of a ligand by observing its interaction with a target protein. For this compound, SAR by NMR studies would involve monitoring changes in the NMR spectrum of the target protein upon the addition of the compound.
Specifically, chemical shift perturbation (CSP) mapping is a primary method used in SAR by NMR. In this approach, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of an isotope-labeled protein are acquired in the presence and absence of this compound. The binding of the ligand to the protein would induce changes in the chemical environment of amino acid residues at the binding site, leading to shifts in the corresponding peaks in the HSQC spectrum. By analyzing the magnitude and location of these chemical shift perturbations, researchers can identify the specific amino acids involved in the interaction and map the binding site on the protein surface. This information is crucial for understanding the molecular basis of recognition and for guiding the rational design of more potent analogs.
Dynamic Changes and Conformational Alterations Upon Ligand Binding
The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. These dynamic alterations are critical for biological function, influencing everything from enzyme catalysis to signal transduction.
For this compound, techniques such as NMR relaxation experiments and molecular dynamics (MD) simulations could be employed to study these dynamic changes. NMR relaxation studies can provide insights into the flexibility of the protein backbone and side chains on a variety of timescales. Changes in relaxation parameters upon ligand binding can indicate alterations in protein dynamics. For instance, a decrease in flexibility in the binding pocket would suggest a more rigid, ordered conformation upon complex formation.
MD simulations can complement experimental data by providing a detailed atomic-level view of the conformational landscape of the protein-ligand complex over time. These simulations can reveal subtle conformational shifts and changes in the network of interactions that are not always apparent from static crystal structures.
X-ray Crystallography of Protein-Ligand Complexes
X-ray crystallography is an indispensable tool for obtaining high-resolution, three-dimensional structures of protein-ligand complexes. This technique provides a static yet detailed snapshot of the binding mode of a ligand and the specific interactions it forms with its target protein.
To date, no specific X-ray crystal structures of a protein in complex with this compound have been publicly disclosed. However, the general methodology would involve co-crystallizing the target protein with the compound or soaking the compound into pre-formed protein crystals. Subsequent X-ray diffraction analysis would yield an electron density map, into which the atomic model of the protein-ligand complex can be built and refined.
Elucidation of Specific Binding Pockets and Residue Interactions
A high-resolution crystal structure of a this compound-protein complex would be instrumental in identifying the precise binding pocket and the key amino acid residues involved in the interaction. The furan ring, the bromo substituent, the carboxamidine group, and the N-hydroxy moiety would each be expected to form specific contacts with the protein.
Analysis of the crystal structure would reveal:
Hydrogen Bonds: The N-hydroxy and carboxamidine groups are capable of forming hydrogen bonds with polar residues such as serine, threonine, asparagine, and glutamine, as well as with backbone carbonyl and amide groups.
Halogen Bonds: The bromine atom could participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
Hydrophobic Interactions: The furan ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.
Pi-stacking: The aromatic furan ring could also participate in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
The following table outlines the potential interactions between functional groups of this compound and protein residues:
| Functional Group of Ligand | Potential Interacting Residues/Moieties | Type of Interaction |
| N-hydroxy group | Ser, Thr, Asn, Gln, backbone C=O/N-H | Hydrogen Bonding |
| Carboxamidine group | Asp, Glu, Gln, Asn, backbone C=O/N-H | Hydrogen Bonding, Salt Bridge |
| Furan Ring | Phe, Tyr, Trp | Pi-stacking |
| Furan Ring | Val, Leu, Ile, Ala | Hydrophobic Interaction |
| Bromine Atom | Backbone C=O, Asp, Glu, Ser | Halogen Bonding |
Conformational Changes Induced by Ligand Binding
X-ray crystallography can also reveal conformational changes in the protein upon ligand binding. By comparing the crystal structure of the protein-ligand complex with the structure of the unbound (apo) protein, any structural rearrangements can be identified. These changes can range from small side-chain movements to large-scale domain reorganizations. Such conformational shifts are often essential for the protein's biological activity and can be a key aspect of the ligand's mechanism of action.
Enzyme Inhibition Mechanisms
Should this compound be found to inhibit an enzyme, detailed kinetic studies would be necessary to elucidate its mechanism of inhibition. These studies would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations.
The data obtained would be fitted to different models of enzyme inhibition to determine if the compound acts as a:
Competitive Inhibitor: Binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive Inhibitor: Binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.
Uncompetitive Inhibitor: Binds only to the enzyme-substrate complex.
Mixed Inhibitor: Can bind to both the free enzyme and the enzyme-substrate complex.
The determination of the inhibition constant (Ki) would provide a quantitative measure of the inhibitor's potency.
Receptor Binding Site Characterization
For non-enzymatic protein targets, such as receptors, characterizing the binding site of this compound would involve a combination of the techniques mentioned above. Site-directed mutagenesis, where specific amino acids in the binding pocket are mutated, can be a powerful tool to validate the importance of individual residues for ligand binding. A loss or significant reduction in binding affinity upon mutation of a particular residue would confirm its critical role in the interaction. Computational docking and molecular dynamics simulations can also be used to predict the binding mode and guide the design of mutagenesis experiments.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Bromine Substitution on Activity and Selectivity
The presence and position of a halogen atom on a pharmacologically active scaffold can significantly influence its potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position of the furan (B31954) ring in 5-bromo-N-hydroxy-furan-2-carboxamidine is anticipated to modulate its activity through several mechanisms.
Halogens, such as bromine, are electron-withdrawing groups that can alter the electron density of the furan ring, thereby affecting its reactivity and interaction with biological targets. This electronic modification can influence the pKa of the N-hydroxyamidine group, potentially impacting its binding affinity. Furthermore, the bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
In broader studies of furan and benzofuran (B130515) derivatives, halogen substitution has been shown to be a critical determinant of biological activity. nih.gov For instance, studies on benzofuran derivatives have indicated that the position of a halogen substituent is of great importance for cytotoxic activity. nih.gov In some series of furan-containing natural product derivatives, the introduction of a bromine atom onto the furan ring led to compounds with potent insecticidal activity. researchgate.net Specifically, compounds with a single bromine atom on the furan ring sometimes show stronger activity than those with two. researchgate.net The bromine atom can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site, which can contribute to enhanced binding affinity and selectivity. In a series of benzofuran derivatives designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, a bromo-substituted compound emerged as a promising candidate with significant antiproliferative activity. nih.gov
The table below summarizes the effect of halogen substitution on the biological activity of representative furan and benzofuran compounds from various studies.
| Parent Compound Scaffold | Substitution | Observed Effect on Activity | Reference |
| Benzofuran-2-carboxamide | 5-Chloro | Enhanced antiproliferative activity. | nih.gov |
| Benzofuran derivative | 4-Fluoro | 2-fold increase in potency as a uPA inhibitor. | nih.gov |
| Furan-fused Chalcone (B49325) | 4-Bromo on phenyl ring | Showed cytotoxicity at most tested concentrations. | researchgate.net |
| Fraxinellone (Furan-containing) | Bromination of furan ring | Led to derivatives with potent insecticidal activity. | researchgate.net |
This table is illustrative and compiles data from different series of compounds to show the general impact of halogenation.
Role of the N-Hydroxyamidine Moiety in Molecular Interactions
The N-hydroxyamidine group is a key functional moiety recognized for its significant role in molecular interactions, particularly in the inhibition of metalloenzymes. acs.orgnih.govacs.org This group is a bioisostere of a carboxylic acid but possesses distinct electronic and chelating properties. It is known to be a strong metal-binding group, which is crucial for the inhibition of enzymes that contain a metal ion in their active site. nih.gov
A prominent example of the N-hydroxyamidine moiety's function is in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a target in cancer immunotherapy. acs.orgnih.govmedchemexpress.com In numerous studies, the N-hydroxyamidine group directly coordinates with the ferric or ferrous heme iron in the IDO1 active site. nih.govacs.org Molecular modeling and structural studies have shown that the deprotonated oxygen of the N-hydroxyamidine forms a dative bond with the heme iron, which is a critical interaction for potent inhibition. nih.govacs.org
Beyond metal chelation, the N-hydroxyamidine moiety is capable of forming multiple hydrogen bonds. The hydroxyl group (-OH) and the amine groups (-NH2) can act as both hydrogen bond donors and acceptors, allowing for a network of interactions within a protein's binding pocket. This versatility in forming directional interactions contributes to the high affinity and specificity of inhibitors containing this group. acs.org The acidity of the hydroxyl group is also a key factor, as its deprotonation is often required for strong interaction with the target. nih.gov
| Interaction Type | Description | Significance in Biological Activity |
| Metal Ion Chelation | The N-hydroxyamidine group coordinates with metal ions (e.g., Fe²⁺/Fe³⁺ in heme) via its oxygen and/or nitrogen atoms. | Essential for the inhibition of many metalloenzymes; often the primary mechanism of action. |
| Hydrogen Bonding | The -OH and -NH₂ groups can act as both donors and acceptors of hydrogen bonds. | Stabilizes the ligand-protein complex, contributing to binding affinity and selectivity. |
| Electrostatic Interactions | The moiety can be protonated or deprotonated depending on the physiological pH, allowing for electrostatic interactions. | Influences binding to charged residues in the active site. |
Influence of Furan Ring Modifications on Chemical and Biological Activity
The furan ring is a prevalent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netsemanticscholar.orgnih.gov Slight modifications to the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.netsemanticscholar.org
The furan ring in this compound serves as a rigid scaffold that properly orients the key interacting moieties—the bromine atom and the N-hydroxyamidine group—in three-dimensional space for optimal interaction with a biological target.
Bioisosteric replacement is a common strategy in drug design to improve potency or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or thiazole, or with a phenyl ring, can lead to significant changes in activity. For example, in a study on antibiofilm agents, a furan-2-carboxamide moiety was designed as a bioisosteric replacement for a chemically labile furanone ring, which influenced the compound's biological activity against P. aeruginosa. nih.gov
The following table presents findings on how modifications to the furan ring in different compound series affect biological outcomes.
| Modification | Compound Series | Impact on Activity | Reference |
| Introduction of various substituents | Furan-based peptides | Altered potency and selectivity as proteasome inhibitors. | nih.gov |
| Bioisosteric replacement of furanone with furan-2-carboxamide | Antibiofilm agents | Influenced antibiofilm activity. | nih.gov |
| Substitution on phenyl ring of carbamothioyl-furan-2-carboxamide | Anticancer agents | Different substitutions (ortho, meta, para) affected anticancer and antimicrobial activity. | mdpi.com |
| Attachment of a furan moiety to a chalcone A-ring | Antiproliferative agents | Enhanced antiproliferative activity by more than twofold compared to the parent chalcone. | researchgate.net |
Correlation between Computational Predictions and Experimental SAR Data
Computational chemistry provides powerful tools to rationalize experimental SAR data and to guide the design of new, more potent compounds. Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed for furan-based derivatives to understand their interactions at a molecular level and to predict the activity of novel analogues. nih.govijper.orgacgpubs.org
Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For furan derivatives, docking studies have successfully elucidated binding modes. For example, in a study of furan-based peptides as proteasome inhibitors, docking was used to investigate the hypothesis that a C-terminal furyl ketone motif could form a covalent bond with a key threonine residue in the active site. nih.gov In another study on furan-azetidinone hybrids, docking helped to identify key pi-pi stacking interactions with phenylalanine and tyrosine residues, explaining their potential as antibacterial agents. ijper.org Such studies provide a structural basis for the observed SAR, explaining why certain substituents enhance activity while others diminish it.
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For furan-3-carboxamides with antimicrobial activity, a QSAR investigation was applied to find a correlation between various physicochemical parameters and their biological effects. nih.gov In a study of nitrofuran analogues as antitubercular agents, 2D-QSAR models suggested that the presence of a nitro-substituted furan ring was essential for activity. aimspress.com These models can be predictive, allowing for the virtual screening of new compounds and prioritizing synthesis efforts on those with the highest predicted activity.
The synergy between experimental data and computational predictions is crucial. Experimental results validate the computational models, while the models provide insights that help to explain the experimental findings and guide future research. For instance, docking results for sulfonamides derived from carvacrol (B1668589) confirmed the experimental findings from an acetylcholinesterase inhibition assay, showing that the binding was mainly driven by π–π contacts and hydrogen bonds. nih.gov This correlation strengthens the understanding of the SAR and facilitates the rational design of more effective molecules.
Mechanistic Biotransformation Studies of Furan Containing Compounds
Cytochrome P-450 Mediated Oxidation Pathways
The initial and rate-limiting step in the biotransformation of many furan (B31954) derivatives is the oxidation of the furan ring, a reaction predominantly catalyzed by the cytochrome P-450 (P450) superfamily of enzymes. nih.govacs.org These enzymes are crucial in the metabolic activation that can lead to cellular damage. nih.gov
Studies have identified specific P450 isoforms responsible for furan oxidation. For the parent compound, furan, cytochrome P450 2E1 (CYP2E1) is the primary enzyme involved in its conversion to the reactive metabolite, cis-2-butene-1,4-dial (BDA). nih.govnih.gov However, other isoforms such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4 may also contribute, particularly at higher substrate concentrations. nih.gov The involvement of various P450 enzymes, including CYP2C11, 2E1, 3A1, and 3A2, has also been noted in the metabolism of other furan-containing compounds like furosemide (B1674285) in rats. nih.gov The specific P450 isoforms involved can be influenced by factors such as the animal species, sex, age, and prior exposure to enzyme inducers. nih.gov
The general mechanism of P450-catalyzed furan ring oxidation is thought to proceed through one of two main pathways, leading to the formation of either an epoxide or a cis-enedione. nih.gov The substitution pattern on the furan ring is a key determinant of which pathway is favored. nih.govacs.org
Formation and Characterization of Reactive Metabolites (e.g., cis-2-butene-1,4-dial, epoxides)
The P450-mediated oxidation of the furan ring generates highly reactive, electrophilic metabolites. nih.gov The nature of these metabolites is largely dictated by the substituents on the furan ring. nih.gov For unsubstituted furan, the primary reactive metabolite formed is cis-2-butene-1,4-dial (BDA), an α,β-unsaturated dialdehyde. nih.govacs.org The formation of BDA is a critical event, as this molecule is highly reactive towards cellular nucleophiles. researchgate.net
In contrast, for furan rings with more substitution, the formation of an epoxide intermediate is more likely. nih.govacs.org These epoxides are also electrophilic and can react with cellular macromolecules. nih.gov For instance, in the metabolism of the diuretic furosemide, strong evidence points to the formation of an epoxide intermediate. This is supported by the observation that inhibitors of epoxide hydrolase enhance the covalent binding of furosemide to microsomal proteins. nih.gov
The table below summarizes the primary reactive metabolites formed from different furan-containing compounds.
| Parent Compound | Primary Reactive Metabolite | Key Metabolic Pathway |
| Furan | cis-2-butene-1,4-dial (BDA) | P450-mediated oxidation |
| Furosemide | Epoxide intermediate | P450-mediated epoxidation |
These reactive intermediates, whether they are enediones or epoxides, are pivotal in mediating the toxic effects associated with certain furan-containing compounds. nih.gov
Covalent Binding to Macromolecules and Associated Mechanistic Insights
A key toxicological consequence of the formation of reactive furan metabolites is their ability to covalently bind to cellular macromolecules, including proteins and DNA. nih.govnih.govtaylorfrancis.com This irreversible binding can disrupt normal cellular function and is considered a critical step in the initiation of toxicity and carcinogenesis. nih.govtaylorfrancis.com
The electrophilic nature of metabolites like BDA and epoxides allows them to react with nucleophilic sites on macromolecules. globethesis.com BDA, for example, has been shown to react with protein and DNA nucleophiles in vitro. nih.gov In the case of furan, a significant portion of an administered dose can become covalently bound to liver proteins. nih.gov Similarly, dual-labeling studies with furosemide have demonstrated that the furan portion of the molecule is what attaches to proteins. nih.gov
The covalent modification of proteins can lead to a variety of adverse cellular events, including enzyme inhibition, disruption of metabolic pathways, and induction of oxidative stress. nih.gov For example, the reactive metabolite of furan, BDA, has been shown to inhibit the activity of key enzymes involved in glycolysis and to cause mitochondrial dysfunction. nih.gov The specific proteins targeted by these reactive metabolites can influence the organ-specific toxicity observed with different furan derivatives. nih.gov
Role of Glutathione (B108866) (GSH) in Detoxification Mechanisms
Glutathione (GSH), a tripeptide thiol, plays a crucial role in the detoxification of the reactive electrophilic metabolites of furan-containing compounds. nih.govacs.org GSH can react with these electrophiles, forming less reactive and more water-soluble conjugates that can be more readily excreted from the body. nih.gov This conjugation reaction is a major protective mechanism against the cellular damage that would otherwise be caused by these reactive intermediates. nih.gov
The depletion of cellular GSH levels is often observed following exposure to furan, which is indicative of its role in the detoxification process. nih.gov Studies have shown that pretreatment with GSH can reduce the hepatocyte damage caused by furan. ekb.eg The formation of GSH conjugates of furan metabolites has been confirmed in vivo, with a monoglutathione conjugate of BDA being identified in the urine of furan-treated rats. nih.gov This highlights the importance of GSH in mitigating the toxicity of furan. nih.gov
Enzymatic and Non-Enzymatic Conjugation Reactions
The reaction between glutathione and the reactive metabolites of furan can occur both non-enzymatically and be catalyzed by enzymes. nih.gov The reactive metabolite of furan, BDA, readily reacts with GSH in a non-enzymatic fashion to form conjugates. nih.gov This non-enzymatic reaction is a key component of the cellular defense against furan-induced toxicity. nih.gov
While non-enzymatic conjugation is significant, the role of glutathione S-transferases (GSTs) in catalyzing these reactions for furan metabolites is less clear. For some furan derivatives, cytosolic enzyme preparations did not appear to enhance the formation of GSH conjugates, suggesting a predominantly non-enzymatic process. nih.gov
Beyond GSH, other cellular nucleophiles can also participate in conjugation reactions with reactive furan metabolites. For instance, BDA can react with lysine (B10760008) residues in proteins to form pyrrolinone adducts. nih.gov Furthermore, more complex conjugates involving cross-links between cysteine and lysine residues, bridged by BDA, have been identified as urinary metabolites of furan. acs.org These various conjugation reactions represent a complex interplay of detoxification and adduction pathways that ultimately determine the toxic potential of a given furan-containing compound. acs.org
Future Directions and Research Opportunities
Integration of AI/ML with Experimental Workflows for Accelerated Discovery
The integration of AI into experimental workflows can create a synergistic cycle of prediction and validation. AI can analyze genomic, proteomic, and chemical information to identify potential drug targets and predict the efficacy of novel compounds. mdpi.com This accelerates the initial phases of drug discovery by prioritizing the most promising candidates for further investigation. researchgate.net
| AI/ML Application | Description | Potential Impact on Furan-Amidine Research |
| Virtual Screening | ML algorithms analyze large chemical libraries to identify compounds likely to bind to a specific biological target. | Rapid identification of novel furan-amidine derivatives with desired biological activity. |
| ADMET Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Design of entirely new furan-amidine scaffolds with enhanced efficacy and safety. |
| Drug Repurposing | AI analyzes existing drug and disease data to find new therapeutic uses for approved drugs. | Identification of new applications for 5-bromo-N-hydroxy-furan-2-carboxamidine or related compounds. |
Novel Synthetic Methodologies for Complex Furan-Amidines
The development of innovative and efficient synthetic routes is crucial for the exploration of complex furan-amidines. While established methods exist for the synthesis of furan (B31954) derivatives, there is a continuous need for methodologies that offer greater structural diversity, milder reaction conditions, and higher yields. researchgate.netorganic-chemistry.org
Recent advances in catalysis, such as the use of gold or platinum catalysts, have enabled the synthesis of highly substituted furans from simple starting materials. organic-chemistry.org Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for constructing the furan ring system and have been successfully applied to the synthesis of furan fatty acids. lboro.ac.uk These modern catalytic approaches could be adapted for the efficient synthesis of a wide range of this compound analogs.
| Synthetic Strategy | Description | Relevance to Furan-Amidine Synthesis |
| Metal-Catalyzed Cyclizations | Use of transition metals like palladium, gold, or copper to catalyze the formation of the furan ring. | Provides efficient routes to highly substituted furan cores, allowing for diverse functionalization. organic-chemistry.orglboro.ac.uk |
| Domino Reactions | A sequence of reactions occurs in one pot without the isolation of intermediates. | Streamlines the synthesis of complex furan-amidines, improving efficiency and reducing waste. organic-chemistry.org |
| [4+1] Cycloaddition | A cycloaddition reaction to form a five-membered ring, which has been used for 2-aminobenzofurans. | Potential for novel construction of the furan ring in furan-amidine synthesis. nih.gov |
| Biocatalysis | The use of enzymes to catalyze specific reactions. | Offers high selectivity and mild reaction conditions for the modification of furan precursors. mdpi.comresearchgate.net |
Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring
A deeper understanding of the molecular interactions between this compound and its biological targets is essential for elucidating its mechanism of action. Advanced spectroscopic techniques offer powerful tools for monitoring these interactions in real-time and with high sensitivity. spectroscopyonline.com
Techniques such as Fourier-transform infrared (FT-IR) and attenuated total reflection (ATR)-FT-IR spectroscopic imaging can provide valuable insights into molecular interactions at a subcellular level. spectroscopyonline.com Fluorescence spectroscopy is another powerful method for studying the binding of small molecules to proteins, revealing information about binding constants, quenching mechanisms, and conformational changes in the protein upon binding. nih.gov Studies on the interaction of furan derivatives with proteins have shown that hydrogen bonds, van der Waals forces, and hydrophobic interactions are often the primary driving forces. nih.gov
The application of multidimensional spectroscopy, combined with techniques like gas chromatography-mass spectrometry (GC-MS), can be used to investigate the interaction between furan derivatives and complex biological matrices. nih.gov These advanced methods can help to build a comprehensive picture of how this compound interacts with its biological environment, guiding the design of more potent and selective analogs.
| Spectroscopic Technique | Information Provided | Application in Furan-Amidine Research |
| Fluorescence Spectroscopy | Binding affinity, quenching mechanisms, conformational changes. | Characterizing the interaction of this compound with target proteins. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Changes in the secondary structure of proteins upon ligand binding. | Determining how the compound affects the conformation of its biological target. nih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Vibrational modes of molecules, providing information on chemical bonding and molecular structure. | Investigating the specific functional groups involved in the binding interaction. spectroscopyonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and dynamics of molecular interactions in solution. | Mapping the binding site of the compound on its target protein. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation events. | Quantifying the binding affinity and kinetics of the compound with its target. |
Detailed Mechanistic Characterization of Biotransformation Pathways
The metabolic fate of furan-containing compounds is a critical determinant of their therapeutic efficacy and potential toxicity. nih.govacs.org The biotransformation of furans often involves oxidation of the furan ring by cytochrome P450 (CYP) enzymes, particularly CYP2E1. researchgate.netresearchgate.net This can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govnih.gov
These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, which is a potential mechanism of toxicity. acs.orgresearchgate.net However, the body has detoxification pathways, with glutathione (B108866) (GSH) playing a significant role in scavenging these reactive species. acs.orgnih.gov
For this compound, a detailed characterization of its biotransformation pathways is essential. This would involve identifying the specific CYP enzymes responsible for its metabolism, characterizing the structures of its major metabolites, and understanding the balance between metabolic activation and detoxification. Studies using liver microsomes and hepatocytes, coupled with advanced analytical techniques like high-resolution mass spectrometry and NMR, will be crucial in this endeavor.
Understanding these pathways is critical for predicting potential drug-drug interactions and for designing analogs with improved metabolic stability and a more favorable safety profile. For instance, it has been proposed that metabolic cleavage of a furan ring can proceed directly to form an unsaturated aldehyde, which is then further metabolized. nih.gov Elucidating the specific biotransformation route for this compound will provide invaluable information for its future development.
| Metabolic Process | Description | Implication for this compound |
| Phase I Metabolism (Oxidation) | Cytochrome P450-mediated oxidation of the furan ring. | Formation of potentially reactive metabolites (e.g., epoxides, cis-enediones). nih.govnih.gov |
| Phase II Metabolism (Conjugation) | Conjugation of metabolites with endogenous molecules like glutathione (GSH). | Detoxification of reactive intermediates, facilitating their excretion. researchgate.netnih.gov |
| Reactive Metabolite Formation | Generation of electrophilic intermediates that can bind to cellular macromolecules. | Potential for covalent binding to proteins and DNA, which may lead to toxicity. acs.orgresearchgate.net |
| Metabolite Identification | Structural elucidation of metabolic products found in in vitro and in vivo systems. | Understanding the complete metabolic profile to assess safety and guide structural modifications. |
Q & A
Q. What are the key synthetic routes for 5-bromo-N-hydroxy-furan-2-carboxamidine, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a furan precursor followed by amidation. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) or elemental bromine in inert solvents (e.g., dichloromethane) under reflux, with strict temperature control to avoid over-bromination .
- Amidation : Reaction of 5-bromo-furan-2-carboxylic acid derivatives with hydroxylamine under basic conditions (e.g., Et₃N) to form the carboxamidine moiety. Recrystallization from acetonitrile is often used for purification . Optimization focuses on yield (60–70% post-recrystallization) and purity (>95%), monitored via HPLC or LC-MS.
Q. How can the structure of this compound be characterized experimentally?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C5, hydroxy group at N).
- IR : Peaks for N–O (950–1250 cm⁻¹) and C=NH (1640–1690 cm⁻¹) .
Q. What functional groups dictate the compound’s reactivity?
The bromine atom (electrophilic substitution site), hydroxyimino group (redox-active), and carboximidamide (hydrogen-bond donor) dominate reactivity. For example:
- Bromine facilitates Suzuki couplings for derivatization.
- The hydroxyimino group undergoes oxidation to nitro or reduction to amine under controlled conditions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Docking studies : Use AutoDock Vina to simulate binding to targets like enzymes or receptors. The furan ring’s planarity and bromine’s hydrophobic effects enhance affinity for aromatic binding pockets .
- Pharmacokinetics : Predict logP (XlogP ~1.5) and topological polar surface area (TPSA ~70 Ų) via PubChem to assess membrane permeability and solubility .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction design .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Twinned data : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twin domains .
- Disorder modeling : For flexible hydroxyimino groups, apply PART/SUMP restraints and validate via R-factor convergence (<5% discrepancy) .
Q. How does the bromine substituent influence structure-activity relationships (SAR) in medicinal chemistry?
- Steric effects : Bromine at C5 increases steric hindrance, reducing off-target interactions in enzyme assays (e.g., kinase selectivity screens) .
- Electronic effects : The electron-withdrawing bromine stabilizes the furan ring’s π-system, enhancing interactions with aromatic residues in target proteins .
Q. What experimental approaches validate the compound’s potential as a protease inhibitor?
- Enzyme assays : Measure IC₅₀ using fluorogenic substrates (e.g., FRET-based) in buffer systems (pH 7.4, 37°C). Compare inhibition kinetics (e.g., Kᵢ) with controls .
- SPR spectroscopy : Quantify binding kinetics (kₒₙ/kₒff) to immobilized proteases, noting the carboximidamide’s role in hydrogen-bond networks .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
